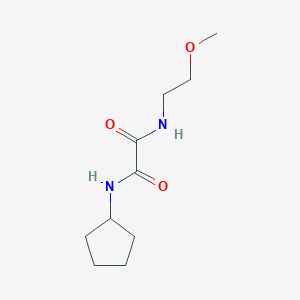![molecular formula C19H17ClN2O3 B5232899 (3S)-1-{[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]carbonyl}-3-pyrrolidinol](/img/structure/B5232899.png)
(3S)-1-{[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]carbonyl}-3-pyrrolidinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S)-1-{[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]carbonyl}-3-pyrrolidinol, also known as CP-101,606, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. CP-101,606 is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in the regulation of synaptic plasticity and memory formation. In
Wirkmechanismus
The NMDA receptor is a ligand-gated ion channel that is activated by the binding of glutamate and glycine. The activation of the NMDA receptor leads to the influx of calcium ions into the postsynaptic neuron, which is necessary for synaptic plasticity and memory formation. However, excessive activation of the NMDA receptor can lead to excitotoxicity and neuronal damage. (3S)-1-{[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]carbonyl}-3-pyrrolidinol selectively blocks the NMDA receptor by binding to the glycine site on the receptor, thereby reducing the influx of calcium ions and preventing excitotoxicity.
Biochemical and Physiological Effects:
(3S)-1-{[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]carbonyl}-3-pyrrolidinol has been shown to have a variety of biochemical and physiological effects. In animal models of epilepsy, (3S)-1-{[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]carbonyl}-3-pyrrolidinol has been shown to reduce seizure activity and improve cognitive function. In models of stroke and traumatic brain injury, (3S)-1-{[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]carbonyl}-3-pyrrolidinol has been shown to reduce neuronal damage and improve functional outcomes. (3S)-1-{[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]carbonyl}-3-pyrrolidinol has also been shown to reduce neuropathic pain in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (3S)-1-{[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]carbonyl}-3-pyrrolidinol is its selectivity for the NMDA receptor, which allows for targeted modulation of the receptor without affecting other neurotransmitter systems. However, one limitation of (3S)-1-{[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]carbonyl}-3-pyrrolidinol is its relatively short half-life, which requires frequent dosing in animal models.
Zukünftige Richtungen
There are several future directions for the study of (3S)-1-{[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]carbonyl}-3-pyrrolidinol. One direction is the development of more potent and selective NMDA receptor antagonists for the treatment of neurological disorders. Another direction is the investigation of the potential therapeutic applications of (3S)-1-{[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]carbonyl}-3-pyrrolidinol in other disorders, such as depression and anxiety. Additionally, the development of novel drug delivery systems for (3S)-1-{[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]carbonyl}-3-pyrrolidinol may improve its pharmacokinetic properties and increase its efficacy in animal models.
Synthesemethoden
The synthesis method of (3S)-1-{[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]carbonyl}-3-pyrrolidinol involves the reaction of 4-chlorobenzylamine with 2-hydroxybenzophenone in the presence of triethylamine and acetic anhydride to form 2-(4-chlorobenzyl)-1,3-benzoxazole. The benzoxazole is then treated with 3-pyrrolidinol and 4-dimethylaminopyridine in dichloromethane to yield (3S)-1-{[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]carbonyl}-3-pyrrolidinol.
Wissenschaftliche Forschungsanwendungen
(3S)-1-{[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]carbonyl}-3-pyrrolidinol has been extensively studied for its potential therapeutic applications in a variety of neurological disorders, including epilepsy, stroke, traumatic brain injury, and neuropathic pain. The NMDA receptor plays a crucial role in the pathophysiology of these disorders, and (3S)-1-{[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]carbonyl}-3-pyrrolidinol has been shown to selectively block the receptor without affecting other neurotransmitter systems.
Eigenschaften
IUPAC Name |
[2-[(4-chlorophenyl)methyl]-1,3-benzoxazol-5-yl]-[(3S)-3-hydroxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3/c20-14-4-1-12(2-5-14)9-18-21-16-10-13(3-6-17(16)25-18)19(24)22-8-7-15(23)11-22/h1-6,10,15,23H,7-9,11H2/t15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVLGYBABXLJCDK-HNNXBMFYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C(=O)C2=CC3=C(C=C2)OC(=N3)CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1O)C(=O)C2=CC3=C(C=C2)OC(=N3)CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-1-{[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]carbonyl}-3-pyrrolidinol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,4-bis[(4-butoxyphenyl)sulfonyl]piperazine](/img/structure/B5232818.png)
![1-(4-fluorobenzyl)-4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]piperidine](/img/structure/B5232825.png)
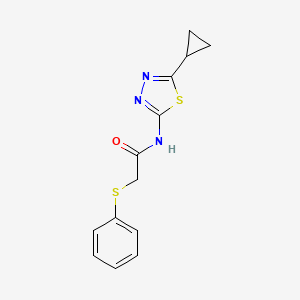
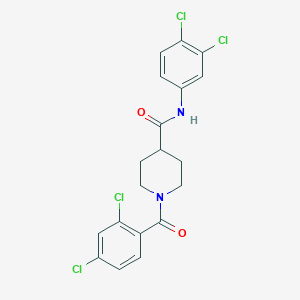
![methyl [5-(2-anilino-2-oxoethyl)-3-methyl-4-oxo-2-thioxo-1-imidazolidinyl]acetate](/img/structure/B5232852.png)
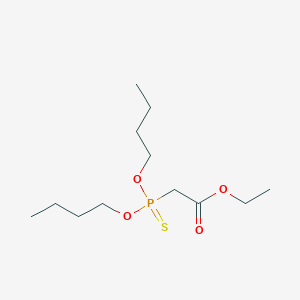
![N-[1-(1'-ethyl-1,4'-bipiperidin-4-yl)-1H-pyrazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5232868.png)

![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B5232880.png)
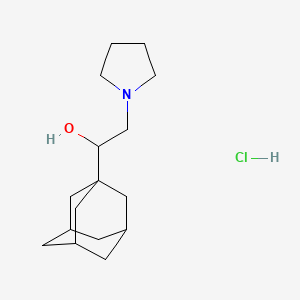
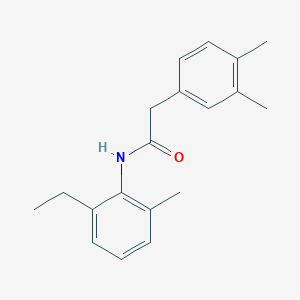
![1-{3-[1-(1,3-benzodioxol-4-ylmethyl)-4-piperidinyl]propanoyl}-4-ethylpiperazine](/img/structure/B5232902.png)
![(4,5-dimethoxy-2-nitrobenzyl)bis[3-(dimethylamino)propyl]amine](/img/structure/B5232916.png)
